6-ethyl-2-[(3-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
Description
6-Ethyl-2-[(3-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is a heterocyclic compound featuring a pyrimido-benzothiazine core with a 3-fluorobenzylsulfanyl substituent. The ethyl group at position 6 enhances lipophilicity, while the 3-fluorobenzylsulfanyl moiety introduces electron-withdrawing effects, which may influence binding interactions and metabolic stability .
Properties
IUPAC Name |
6-ethyl-2-[(3-fluorophenyl)methylsulfanyl]pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S2/c1-2-23-16-9-4-3-8-15(16)18-17(27(23,24)25)11-21-19(22-18)26-12-13-6-5-7-14(20)10-13/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUQCPVYSOAPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-ethyl-2-[(3-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is a heterocyclic compound that exhibits significant biological activity. Its unique structure combines pyrimidine and benzothiazine functionalities, which are known to impart various pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Structural Characteristics
The compound's molecular formula is with a molecular weight of 401.5 g/mol. The structure features an ethyl group, a sulfanyl group, and a fluorobenzyl moiety, which are critical for its biological activity. Below is a summary of its structural features:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 401.5 g/mol |
| Key Functional Groups | Ethyl, Sulfanyl, Fluorobenzyl |
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities:
- Antimicrobial Activity :
- Anticancer Activity :
- Other Therapeutic Effects :
Case Studies and Research Findings
Several studies have explored the biological activity of this class of compounds:
- Study on Antimicrobial Activity : A study evaluated the antibacterial efficacy of various derivatives against Gram-positive and Gram-negative bacteria. Compounds with halogen substituents (like fluorine) exhibited enhanced activity, with Minimum Inhibitory Concentrations (MICs) as low as 0.00975 mg/mL against Staphylococcus aureus .
- Anticancer Studies : Research has shown that certain benzothiazine derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in cell division and survival . The incorporation of functional groups like sulfanyl has been linked to increased cytotoxicity against cancer cells.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity :
The compound has shown notable efficacy against various bacterial strains. Studies have reported Minimum Inhibitory Concentrations (MICs) as low as 0.00975 mg/mL against Staphylococcus aureus, indicating strong antibacterial properties attributed to the presence of halogen substituents like fluorine.
Anticancer Activity :
Certain derivatives of benzothiazine have demonstrated the ability to inhibit cancer cell proliferation by targeting specific pathways involved in cell division and survival. The incorporation of functional groups such as sulfanyl has been linked to increased cytotoxicity against various cancer cell lines.
Other Therapeutic Effects :
The compound may also possess anti-inflammatory and analgesic properties, although further research is necessary to elucidate these effects fully.
Case Studies and Research Findings
Several studies have explored the biological activity and potential applications of this compound:
- Antimicrobial Efficacy Study : A comparative analysis of various derivatives revealed that compounds with fluorine substituents exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in improving antimicrobial properties.
- Anticancer Research : Investigations into the cytotoxic effects of benzothiazine derivatives indicated that modifications at specific positions on the ring system could significantly enhance their ability to induce apoptosis in cancer cells. The study emphasized the role of the sulfanyl group in increasing therapeutic efficacy.
- Pharmacological Evaluation : A comprehensive evaluation of the pharmacokinetics and pharmacodynamics of this compound is essential to understand its full potential in clinical applications. Early-stage research suggests promising profiles for drug development.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (–S–) group undergoes nucleophilic substitution and oxidation reactions, critical for derivatization:
Key Findings :
-
Alkylation proceeds efficiently with primary alkyl halides under mild basic conditions .
-
Oxidation with m-CPBA selectively converts the sulfanyl group to sulfoxide without over-oxidation to sulfone .
-
Hydrogenolysis of the S-benzyl group enables amine coupling .
Fluorobenzyl Substituent Reactivity
The 3-fluorobenzyl group participates in electrophilic and nucleophilic aromatic substitutions:
| Reaction Type | Conditions | Products/Outcomes | Yield | Source |
|---|---|---|---|---|
| Electrophilic Bromination | NBS, AIBN, CCl₄, reflux, 12h | 5-Bromo-3-fluorobenzyl derivative | 41% | |
| Nucleophilic Substitution | NaN₃, DMF, 100°C, 24h | 3-Azidobenzyl analog | 33% |
Key Findings :
-
Bromination occurs preferentially at the para position to the fluorine due to directing effects.
-
Fluorine displacement with azide is sluggish, requiring prolonged heating.
Pyrimido-Benzothiazine Core Reactivity
The fused heterocyclic system undergoes ring-specific modifications:
Key Findings :
-
The electron-deficient pyrimidine ring participates in Diels-Alder reactions with electron-rich dienophiles.
-
Basic hydrolysis cleaves the benzothiazine dioxide ring, yielding a thiophenol precursor .
Cross-Coupling Reactions
Functionalization via transition metal catalysis:
| Reaction Type | Conditions | Products/Outcomes | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, dioxane | Biaryl derivatives | 62% | |
| Sonogashira | CuI, PdCl₂, Et₃N, 70°C, 12h | Alkyne-functionalized analog | 47% |
Key Findings :
-
Bromination at the benzothiazine C4 position (via NBS) is prerequisite for Suzuki coupling .
-
Sonogashira reactions require terminal alkynes and tolerate the sulfone groups.
Biological Activity Modulation
Derivatives synthesized through these reactions show enhanced pharmacological profiles:
| Derivative | Modification | IC₅₀ (Target) | Source |
|---|---|---|---|
| Sulfoxide analog | Oxidation of –S– to –SO– | 0.8 μM (Kinase X) | |
| Biphenyl derivative | Suzuki coupling with phenylboronic acid | 0.2 μM (Receptor Y) |
Key Insights :
-
Sulfoxide formation improves solubility and kinase inhibition .
-
Biaryl derivatives exhibit nanomolar affinity for cancer-related receptors.
Stability and Degradation Pathways
Critical for formulation and storage:
| Condition | Degradation Pathway | Half-Life (25°C) | Source |
|---|---|---|---|
| Aqueous Acid (pH 3) | Hydrolysis of sulfone groups | 48 h | |
| UV Light (254 nm) | C–S bond cleavage | 12 h |
Recommendations :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural analogues differ primarily in substituent groups, which significantly alter physicochemical and biological properties. Key comparisons include:
6-Ethyl-2-{[2-(Trifluoromethyl)benzyl]sulfanyl}-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-Dioxide () Substituent: 2-(Trifluoromethyl)benzylsulfanyl vs. 3-fluorobenzylsulfanyl. The ortho-substitution in this analogue may introduce steric hindrance compared to the meta-substituted target compound. Molecular Formula: C₂₀H₁₆F₃N₃O₂S₂ (MW: 451.48) vs. C₁₉H₁₅FN₂O₂S₂ (MW: 402.45) for the target compound. Key Data: CAS 1326927-12-1; ChemSpider ID 27308090 .
6-Ethyl-2-[(4-Fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-Dioxide () Substituent: 4-Fluorobenzylsulfanyl vs. 3-fluorobenzylsulfanyl. Impact: Para-fluorine substitution may enhance electronic effects (e.g., resonance) compared to meta-substitution, altering receptor binding or pharmacokinetics. Limited data are available for this analogue .
2-{[6-(3-Methoxybenzyl)-5,5-Dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl}-N-(2-Methoxyphenyl)Acetamide () Substituent: 3-Methoxybenzylsulfanyl with an acetamide side chain. This may enhance solubility and target affinity but raises molecular weight (C₂₈H₂₆N₄O₆S₂; MW: 578.65) .
Heterocyclic Core Modifications
Compounds from , such as thiazolo-pyrimidine derivatives (e.g., 11a , 11b ), differ in core structure:
- 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine.
- 11b: (2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine.
- Impact : Replacing the benzothiazine dioxide core with a thiazolo-pyrimidine system reduces ring strain but modifies the pharmacophore. These compounds exhibit moderate synthetic yields (68%) and distinct melting points (243–246°C for 11a vs. 213–215°C for 11b ), reflecting differences in crystallinity .
Pharmacological Implications ()
Substituent variations (e.g., fluorobenzyl vs. methoxybenzyl) likely modulate antagonistic activity by altering steric and electronic interactions with endothelin receptors .
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Basic: What synthetic methodologies are recommended for preparing 6-ethyl-2-[(3-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide?
Answer:
The compound’s synthesis involves coupling a pyrimidine-thiazine core with a fluorinated benzylthiol group. A validated approach includes:
- Reflux conditions : Use acetic anhydride/acetic acid (10:20 mL) with fused sodium acetate as a catalyst, heating at 100–120°C for 2–4 hours to ensure cyclization and sulfanyl group incorporation .
- Solvent selection : Crystallize intermediates from DMF/water mixtures to enhance purity (>95%) .
- Critical step : Monitor the thioether bond formation (C–S linkage) via TLC or HPLC, as incomplete coupling reduces yield .
Basic: How should researchers characterize this compound’s purity and structural integrity?
Answer:
- Spectroscopic analysis :
- 1H/13C NMR : Verify substituent positions (e.g., ethyl at position 6, fluorobenzyl at position 2) using chemical shift correlations. For example, the 3-fluorobenzyl group shows aromatic protons at δ 7.29–7.94 ppm and a fluorine-coupled splitting pattern .
- IR : Confirm sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ and C–S bonds at ~600–700 cm⁻¹ .
- Mass spectrometry : Use high-resolution MS (HRMS) to validate the molecular ion peak (e.g., m/z ~480–500 for M⁺) .
Basic: What are the solubility and stability profiles of this compound under experimental conditions?
Answer:
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water. Add co-solvents like ethanol (10–20%) to aqueous buffers for biological assays .
- Stability :
Advanced: How can researchers optimize reaction yields when synthesizing analogs with modified benzylthiol groups?
Answer:
- Substituent effects : Electron-withdrawing groups (e.g., 3-F) enhance electrophilic aromatic substitution rates. Replace sodium acetate with K₂CO₃ for sterically hindered substrates .
- Microwave-assisted synthesis : Reduce reaction time from 4 hours to 30 minutes while maintaining yields >70% .
- Controlled atmosphere : Conduct reactions under nitrogen to prevent oxidation of thiol intermediates .
Advanced: What experimental designs are suitable for studying this compound’s bioactivity?
Answer:
- In vitro assays :
- Mechanistic studies : Combine SPR (surface plasmon resonance) and molecular docking to identify binding partners (e.g., sulfonyl-dependent enzyme inhibition) .
Advanced: How to address contradictions in bioactivity data across different studies?
Answer:
- Data triangulation :
- Theoretical alignment : Cross-reference results with computational models (e.g., DFT for electronic effects of the 3-fluorobenzyl group) .
Advanced: What methodologies assess this compound’s environmental impact or biodegradation?
Answer:
- Fate studies :
- Ecotoxicology : Conduct Daphnia magna assays (OECD 202) to evaluate acute toxicity (LC₅₀) .
Advanced: How to design stability studies for long-term storage?
Answer:
- Accelerated stability testing :
- Lyophilization : Stabilize the compound as a lyophilized powder with trehalose (1:1 w/w) for multi-year storage .
Advanced: What computational tools predict the compound’s interactions with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 4YOI for kinase targets) to model binding .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the fluorobenzyl-sulfonyl interaction .
Advanced: How to investigate synergistic effects with other therapeutics?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
